Ethyl 3,6-dibromo-2,4-difluorophenylacetate
CAS No.: 1805121-52-1
Cat. No.: VC2754419
Molecular Formula: C10H8Br2F2O2
Molecular Weight: 357.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805121-52-1 |
|---|---|
| Molecular Formula | C10H8Br2F2O2 |
| Molecular Weight | 357.97 g/mol |
| IUPAC Name | ethyl 2-(3,6-dibromo-2,4-difluorophenyl)acetate |
| Standard InChI | InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(11)4-7(13)9(12)10(5)14/h4H,2-3H2,1H3 |
| Standard InChI Key | HKMVEZDCQKQLBA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C=C(C(=C1F)Br)F)Br |
| Canonical SMILES | CCOC(=O)CC1=C(C=C(C(=C1F)Br)F)Br |
Introduction
Ethyl 3,6-dibromo-2,4-difluorophenylacetate is a synthetic organic compound belonging to the class of phenylacetates. This compound is characterized by the presence of bromine and fluorine substituents on an aromatic ring, which significantly influence its chemical and physical properties. It has potential applications in medicinal chemistry, agrochemicals, and as an intermediate in organic synthesis.
Synthesis
The synthesis of ethyl 3,6-dibromo-2,4-difluorophenylacetate typically involves halogenation and esterification reactions. A general pathway includes:
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Halogenation: Controlled bromination and fluorination of a phenylacetic acid derivative.
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Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and acidic catalysts.
These steps require precise reaction conditions to ensure selective substitution at the desired positions on the aromatic ring.
Spectroscopic Characterization
Ethyl 3,6-dibromo-2,4-difluorophenylacetate can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (H NMR) reveals signals corresponding to the ethyl group and aromatic hydrogens.
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Carbon NMR (C NMR) provides information on the carbon framework.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming its molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic ester carbonyl stretch (~1730 cm).
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C-Br and C-F stretches in the fingerprint region.
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Applications
Ethyl 3,6-dibromo-2,4-difluorophenylacetate has potential uses in:
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Pharmaceutical Intermediates:
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The compound's halogenated structure makes it suitable for synthesizing bioactive molecules.
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Agrochemicals:
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As a precursor for herbicides or pesticides due to its halogenation pattern.
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Material Science:
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Used in designing functionalized polymers or advanced materials requiring specific electronic properties.
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Safety and Handling
As with many halogenated organic compounds, ethyl 3,6-dibromo-2,4-difluorophenylacetate must be handled with care:
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Toxicity: Potentially harmful if inhaled or ingested.
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Reactivity: Avoid exposure to strong bases or reducing agents that may degrade the ester or halogen groups.
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Storage: Store in a cool, dry place away from light to prevent decomposition.
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